molecular formula C18H17ClF3NO2 B6301862 tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate CAS No. 2301856-46-0

tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate

Cat. No.: B6301862
CAS No.: 2301856-46-0
M. Wt: 371.8 g/mol
InChI Key: DYMSCKYBUKKYNJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate: is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a 3-chloro-4-(trifluoromethyl)phenyl group. The presence of both chloro and trifluoromethyl groups imparts distinct chemical properties to the molecule, making it a valuable subject for research and industrial applications.

Preparation Methods

The synthesis of tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the preparation of a phenyl carbamate intermediate. This can be achieved by reacting phenyl isocyanate with tert-butyl alcohol under controlled conditions.

    Substitution Reaction: The intermediate is then subjected to a substitution reaction with 3-chloro-4-(trifluoromethyl)phenyl bromide in the presence of a base such as potassium carbonate. This step introduces the chloro and trifluoromethyl groups onto the phenyl ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the effects of trifluoromethyl and chloro substituents on biological systems.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate. The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: In the industrial sector, it is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and chloro groups enhance the compound’s ability to bind to hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The carbamate group can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These combined effects result in the modulation of biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate can be compared with other similar compounds, such as:

    tert-Butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate: This compound also features a trifluoromethyl and chloro group but differs in the presence of a pyrimidinyl moiety, which can alter its reactivity and biological activity.

    tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate:

    tert-Butyl (2-chloro-4-(trifluoromethyl)phenyl)carbamate: Another related compound with variations in the position of substituents, leading to differences in reactivity and stability.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3NO2/c1-17(2,3)25-16(24)23-15-7-5-4-6-12(15)11-8-9-13(14(19)10-11)18(20,21)22/h4-10H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMSCKYBUKKYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CC(=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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